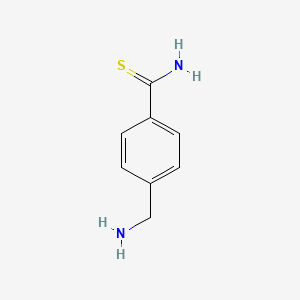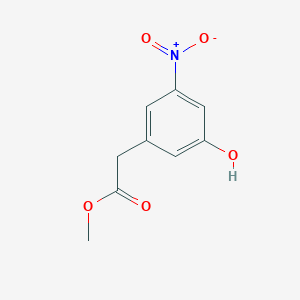
Methyl 2-(3-hydroxy-5-nitrophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-hydroxy-5-nitrophenyl)acetate is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenylacetic acid, featuring a nitro group and a hydroxy group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3-hydroxy-5-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-5-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the nitration of methyl 2-(3-hydroxyphenyl)acetate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
Methyl 2-(3-hydroxy-5-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of methyl 2-(3-oxo-5-nitrophenyl)acetate.
Reduction: Formation of methyl 2-(3-hydroxy-5-aminophenyl)acetate.
Substitution: Formation of halogenated or sulfonated derivatives of the original compound.
科学的研究の応用
Methyl 2-(3-hydroxy-5-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of methyl 2-(3-hydroxy-5-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Methyl 2-(3-hydroxy-5-nitrophenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(3-hydroxy-4-nitrophenyl)acetate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
Methyl 2-(3-hydroxy-5-aminophenyl)acetate:
Methyl 2-(3-methoxy-5-nitrophenyl)acetate: The methoxy derivative, which may have altered solubility and reactivity compared to the hydroxy compound.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC名 |
methyl 2-(3-hydroxy-5-nitrophenyl)acetate |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)4-6-2-7(10(13)14)5-8(11)3-6/h2-3,5,11H,4H2,1H3 |
InChIキー |
RBXXZSKWSRUUKV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=CC(=C1)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12331527.png)
![5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12331534.png)

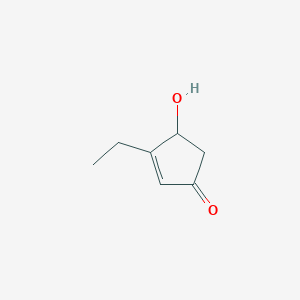
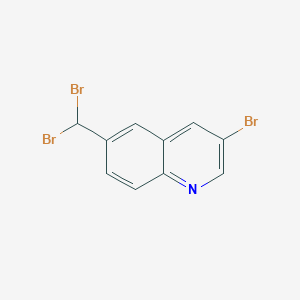
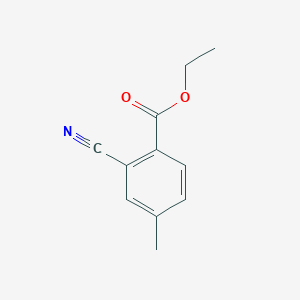
![1-(Dibenz[b,f]azocin-5(6H)-yl)-3-(dimethylamino)-1-propanone](/img/structure/B12331578.png)
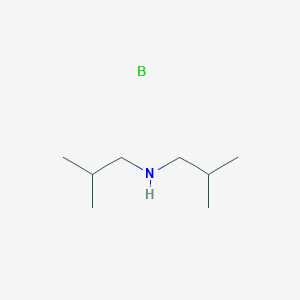

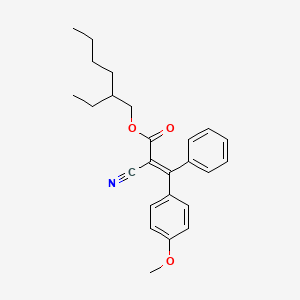
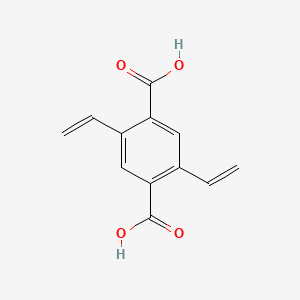
![5-[2-ethoxy-5-(2-piperazin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12331601.png)
